molecular formula C17H13N5O3S3 B2533705 (E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide CAS No. 796880-82-5

(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Cat. No.: B2533705
CAS No.: 796880-82-5
M. Wt: 431.5
InChI Key: SMBJWLWHDASLIQ-PKNBQFBNSA-N
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Description

(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a sulfonamide derivative featuring a thiophene-substituted thiazole core connected via a conjugated vinylamino linker to a benzenesulfonamide scaffold. The molecule’s structural complexity arises from the integration of heterocyclic moieties (thiophene, thiazole) and functional groups (carbamoyl, cyano, sulfonamide), which confer unique electronic and steric properties.

Properties

IUPAC Name

[4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S3/c18-8-11(16-21-14(10-27-16)15-2-1-7-26-15)9-20-12-3-5-13(6-4-12)28(24,25)22-17(19)23/h1-7,9-10,20H,(H3,19,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBJWLWHDASLIQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies, emphasizing its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzenesulfonamide core, a thiophene ring, and a thiazole moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the thiazole and thiophene rings, followed by coupling reactions to achieve the final product.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Some derivatives of sulfonamides have been shown to inhibit tumor growth by interfering with cellular signaling pathways.
  • Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, influencing cardiovascular functions such as blood pressure regulation .

Pharmacological Effects

  • Cardiovascular Effects : Research indicates that certain benzenesulfonamide derivatives can alter perfusion pressure and coronary resistance. For instance, a study demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance compared to other sulfonamide derivatives .
  • Antimicrobial Properties : Compounds with similar structures have been explored for their antimicrobial activities. The presence of the sulfonamide group is often linked to antibacterial effects against various pathogens.
  • Anticancer Potential : The compound's structural features suggest possible interactions with cancer-related targets, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antitumor Activity

A study investigating the effects of various sulfonamide derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Cardiovascular Impact

Research on 4-(2-aminoethyl)-benzenesulfonamide indicated its potential as a calcium channel inhibitor. Docking studies showed favorable interactions with calcium channels, suggesting a pathway for lowering blood pressure through vasodilation mechanisms .

Data Tables

Compound Biological Activity Mechanism Reference
This compoundAntitumor, Cardiovascular ModulationCalcium Channel Blocker
4-(2-aminoethyl)-benzenesulfonamideDecreased Coronary ResistanceCalcium Channel Inhibition
4-chloro-benzamidesRET Kinase InhibitionKinase Inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit promising anticancer properties. The presence of these groups in (E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide suggests potential efficacy against various cancer cell lines. For instance, studies on structurally similar compounds have shown significant activity against breast cancer cell lines, indicating that this compound may also possess similar properties .

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial activity. Compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The interaction of this compound with bacterial targets could lead to the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of compounds containing thiophene and thiazole rings have been documented extensively. Preliminary studies suggest that this compound may exhibit similar activity, potentially offering protective effects against oxidative stress-related diseases .

Organic Electronics

The unique electronic properties of thiophene and thiazole derivatives make them suitable candidates for applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices could enhance the conductivity and stability of organic electronic devices .

Synthetic Pathways

The synthesis of this compound can be approached through various methods involving the reaction of appropriate precursors under controlled conditions. Understanding these synthesis pathways is crucial for optimizing yield and purity for further applications .

Structure Activity Relationship

The relationship between the structure of this compound and its biological activity is an area ripe for exploration. Variations in substituents on the thiophene and thiazole rings may influence its potency as an anticancer or antimicrobial agent, guiding future design efforts in drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets. Below is a comparative analysis:

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (if reported)
Target Compound (E)-N-carbamoyl-...benzenesulfonamide Thiazole-thiophene-benzenesulfonamide Carbamoyl, cyano, vinylamino ~470 g/mol* Hypothesized kinase inhibition (based on analogs)
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Oxazole-thiazole-sulfonamide Benzamide, sulfamoyl, phenyl ~550 g/mol Antimicrobial activity (tested in vitro)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole-imine Chlorophenyl, dimethylamino benzylidene ~349 g/mol Cyclin-dependent kinase inhibition
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole-furan-carboxamide Methoxybenzyl, furan carboxamide ~371 g/mol Not explicitly reported; structural analog

*Estimated based on molecular formula.

Electronic and Bioactivity Insights

The vinylamino linker introduces rigidity and planar geometry, contrasting with the flexible ethyl sulfamoyl linkers in ’s compounds, which may affect target selectivity .

Biological Activity: Analogs like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine exhibit cyclin-dependent kinase (CDK) inhibition with IC₅₀ values in the micromolar range, suggesting the thiazole-imine motif is critical for this activity . Sulfonamide-containing analogs (e.g., ’s compounds) demonstrate broad-spectrum antimicrobial activity, likely due to sulfonamide’s role in disrupting folate biosynthesis .

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